
5-Cloro-2-hidroxi-6-metilnicotinato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorinated hydroxynicotinates and related compounds has been a subject of interest due to their potential biological activities. In the first paper, a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized through a cyclocondensation reaction involving 4-methoxy-1,1,1-trifluoro[chloro]-4-(substituted)-alk-3-en-2-ones and isoniazid. This method yielded compounds with significant antimycobacterial activity, particularly against Mycobacterium tuberculosis strains, both INH-susceptible and INH-resistant . Another study reported the synthesis of 2-chloro-5-hydroxynicotinonitrile, a key intermediate for the total synthesis of a hydroxylated metabolite of (S)-2-(3-t-butylamino-2-hydroxypropoxy)-3-cyanopyridine. The synthesis involved the use of 5-amino-2-chloro-3-methylpyridine and provided insights into the characterization of related by-products . Additionally, chlorinated 5-hydroxy-4-methyl-2(5H)-furanones, including mucochloric acid, were synthesized through an improved procedure, which also allowed for the preparation of carbon-labelled compounds .
Molecular Structure Analysis
The molecular structure of chlorinated hydroxynicotinates and related compounds has been elucidated using various techniques. For instance, the crystal structure and spectroscopic properties of a Schiff base compound related to the target molecule were determined by X-ray diffraction, IR, and UV-Vis spectroscopy. The study also involved gas phase geometry optimizations and potential energy surface scans to understand the intramolecular proton transfer . Another research focused on the structural characterization of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, comparing crystallographic data with molecular modeling results. The study revealed the presence of intermolecular hydrogen bonds and C=H...O interactions within the crystal .
Chemical Reactions Analysis
The chemical reactivity of chlorinated hydroxynicotinates is influenced by their molecular structure and the presence of functional groups. The cyclocondensation reactions used in the synthesis of pyrazole derivatives and the Schiemann reaction for the synthesis of 2-chloro-5-hydroxynicotinonitrile are examples of chemical reactions that these compounds undergo. The formation of intermolecular hydrogen bonds and the potential for intramolecular proton transfer, as observed in the Schiff base compound , also highlight the dynamic chemical behavior of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated hydroxynicotinates are closely related to their molecular structures. The presence of chloro and hydroxy groups can significantly affect the solubility, melting point, and stability of these compounds. The crystallographic data provided insights into the solid-state properties, such as lattice parameters and space group, which are essential for understanding the material's behavior . The spectroscopic characterization, including IR, UV-Vis, and NMR data, offers valuable information on the electronic structure and functional group identification .
Aplicaciones Científicas De Investigación
- El 5-Cloro-2-hidroxi-6-metilnicotinato de metilo sirve como un valioso bloque de construcción en la síntesis orgánica. Los investigadores lo utilizan para crear compuestos novedosos con propiedades específicas, como ligandos modificados, intermedios farmacéuticos o materiales funcionales .
Ciencia de Materiales y Síntesis Orgánica
Propiedades
IUPAC Name |
methyl 5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-4-6(9)3-5(7(11)10-4)8(12)13-2/h3H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJAQOFVCKISEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2539886.png)
![N-Methyl-N-[2-[2-methyl-3-(methylsulfinylmethyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2539887.png)

![4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2539889.png)
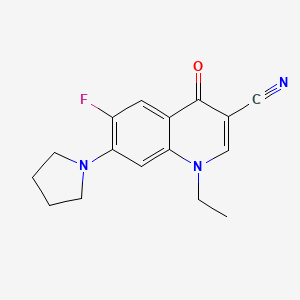
![1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2539893.png)
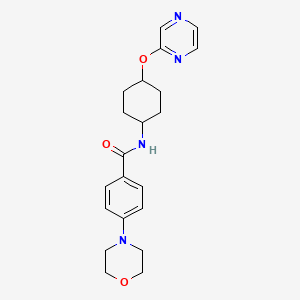
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B2539896.png)
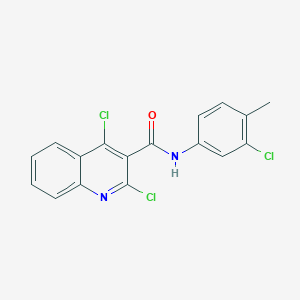
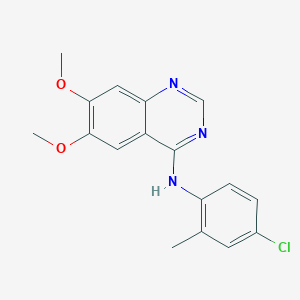
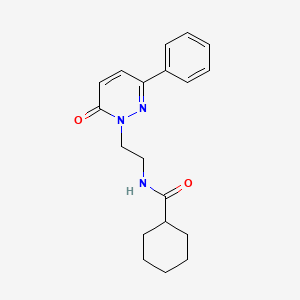

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2539908.png)
![5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2539909.png)